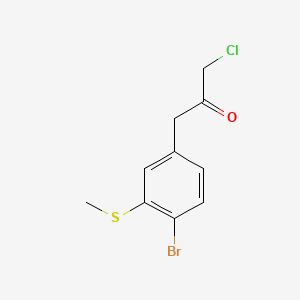
1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound with a unique structure that includes a bromine atom, a methylthio group, and a chloropropanone moiety
Preparation Methods
The synthesis of 1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the methylthio group and the chloropropanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale reactions with continuous flow processes to ensure efficiency and scalability.
Chemical Reactions Analysis
1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromine and methylthio groups can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or the modulation of receptor activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-one can be compared with similar compounds such as:
1-(4-Bromo-3-(methylthio)phenyl)-2-chloropropan-1-one: Differing by the position of the chlorine atom.
1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-ol: Differing by the presence of an alcohol group instead of a ketone.
4-Bromo-3-(methylthio)phenylboronic acid: Differing by the presence of a boronic acid group
Properties
Molecular Formula |
C10H10BrClOS |
|---|---|
Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-(4-bromo-3-methylsulfanylphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c1-14-10-5-7(2-3-9(10)11)4-8(13)6-12/h2-3,5H,4,6H2,1H3 |
InChI Key |
YZIDDYVNVRYQQA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)CC(=O)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















